molecular formula C9H19NO2Si B14462739 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one CAS No. 68698-89-5

3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one

Cat. No.: B14462739
CAS No.: 68698-89-5
M. Wt: 201.34 g/mol
InChI Key: FRCIVRLKBQLVCH-UHFFFAOYSA-N
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Description

3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.

Mechanism of Action

The mechanism by which 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects sensitive functional groups from unwanted reactions during synthetic processes. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functionality for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the tert-butyl(dimethyl)silyl group. This combination provides enhanced stability and selectivity in protecting group chemistry, making it a valuable tool in complex synthetic routes .

Properties

CAS No.

68698-89-5

Molecular Formula

C9H19NO2Si

Molecular Weight

201.34 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H19NO2Si/c1-9(2,3)13(4,5)10-6-7-12-8(10)11/h6-7H2,1-5H3

InChI Key

FRCIVRLKBQLVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CCOC1=O

Origin of Product

United States

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